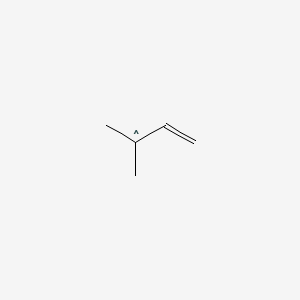

3-Methyl-2-butenyl

説明

Overview of its Significance in Organic Synthesis and Biochemical Pathways

In the biological world, the 3-methyl-2-butenyl moiety is the elemental unit from which a staggering diversity of natural products is constructed. nih.gov All isoprenoids, ranging from essential molecules like cholesterol, steroid hormones, and carotenoids to complex secondary metabolites, are derived from the sequential assembly of this five-carbon unit. nih.govwikipedia.org This process begins with two isomeric building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the latter being the activated biochemical equivalent of the this compound group. wikipedia.orgnih.gov

Nature employs two primary metabolic routes to synthesize these crucial precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of plants and most eukaryotes, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and most bacteria. wikipedia.orgnih.govresearchgate.net Both pathways ultimately yield IPP and DMAPP, which then serve as the substrates for enzymes called prenyltransferases. nih.gov These enzymes catalyze the head-to-tail condensation of the five-carbon units to create longer prenyl chains, such as geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and geranylgeranyl pyrophosphate (C20). taylorandfrancis.compnas.org These chains are the direct precursors to the entire family of isoprenoid compounds.

Beyond its role as a building block for isoprenoids, the this compound group is also critical in a key post-translational modification process known as protein prenylation. nih.govresearchgate.net In this process, a farnesyl (C15) or geranylgeranyl (C20) lipid, derived from the this compound unit, is covalently attached to cysteine residues near the C-terminus of specific proteins. researchgate.net This attachment increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, which is essential for the proper localization and function of numerous signaling proteins, including the Ras family of GTPases. nih.govacs.org

In the realm of organic synthesis, the this compound moiety is a valuable synthon for constructing complex molecules, particularly in the total synthesis of natural products. Chemists utilize various reagents bearing the prenyl group to introduce this fragment into target molecules. Prenylation can significantly alter the biological activity of a compound by increasing its lipophilicity, which can enhance its ability to cross cell membranes and interact with biological targets. acs.org The strategic addition of a prenyl group is a common tactic in medicinal chemistry to modify the pharmacological properties of a lead compound. researchgate.net

Table 1: Key Biochemical Pathways Producing the this compound Unit

| Pathway | Primary Organisms | Cellular Location | Starting Materials | Key Product |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Eukaryotes, Archaea, some Bacteria | Cytosol (in plants) | Acetyl-CoA | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) |

| Methylerythritol Phosphate (MEP) Pathway | Plants, most Bacteria, some Protozoa | Plastids (in plants) | Pyruvate (B1213749) and Glyceraldehyde 3-phosphate | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) |

Scope and Research Focus within Academic Disciplines

The fundamental importance of the this compound moiety has made it a central topic of research across numerous scientific disciplines. Each field investigates this chemical entity through a different lens, contributing to a holistic understanding of its function and potential applications.

Medicinal Chemistry and Drug Discovery: Researchers in this field focus on the role of prenylation in disease. For instance, since the function of oncogenic Ras proteins is dependent on prenylation, inhibiting the enzymes responsible (prenyltransferases) has been a major strategy in cancer research. acs.org Furthermore, many natural products containing the this compound group exhibit potent biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties, making them attractive starting points for drug development. researchgate.net The deliberate synthesis of prenylated analogs of known drugs is a strategy used to enhance potency and improve pharmacokinetic profiles.

Biotechnology and Metabolic Engineering: This area of research seeks to harness and manipulate the biosynthetic pathways that produce isoprenoids. By engineering microorganisms like E. coli or yeast to express genes from the MVA or MEP pathways, scientists can create microbial factories for the large-scale production of high-value isoprenoids. nih.gov This approach offers a sustainable alternative to chemical synthesis or extraction from natural sources for producing pharmaceuticals, biofuels, flavors, and fragrances. acs.orgnih.gov

Plant Science: In plant biology, research is focused on elucidating the diverse roles of isoprenoids, which are derived from the this compound unit. These roles include acting as hormones (gibberellins, abscisic acid), photosynthetic pigments (carotenoids, the side chain of chlorophyll), and defense compounds against herbivores and pathogens. nih.govfrontiersin.org Volatile isoprenoids are also crucial for attracting pollinators and for plant-to-plant communication. Understanding the regulation of isoprenoid biosynthesis is key to developing crops with enhanced stress resistance and nutritional value. nih.gov

Chemical Biology: Chemical biologists utilize the this compound moiety and its derivatives as tools to probe biological systems. Isoprenoid analogs tagged with reporter groups (like azides or alkynes) can be used in metabolic labeling experiments to identify the full complement of prenylated proteins within a cell (the "prenylome"). acs.org This enables a deeper understanding of the cellular processes regulated by protein prenylation and how they are affected by disease or drug treatment.

Organic Synthesis: Synthetic organic chemists continue to develop novel and efficient methods for introducing the this compound group into complex molecules. The challenge lies in controlling the regioselectivity and stereoselectivity of these reactions. The total synthesis of complex prenylated natural products serves as a benchmark for the state-of-the-art in synthetic methodology and often reveals new principles of chemical reactivity.

Table 2: Research Focus on the this compound Moiety Across Disciplines

| Academic Discipline | Primary Research Focus | Key Applications & Goals |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition (e.g., prenyltransferases); Synthesis of bioactive prenylated compounds. | Development of new therapeutics, particularly for cancer and infectious diseases. researchgate.netacs.org |

| Biotechnology | Engineering of MVA and MEP pathways in microorganisms. | Sustainable production of pharmaceuticals, biofuels, flavors, and fragrances. nih.gov |

| Plant Science | Role of isoprenoids in plant growth, development, and environmental response. | Crop improvement for enhanced stress tolerance and nutritional content. nih.gov |

| Chemical Biology | Development of chemical probes to study protein prenylation and isoprenoid metabolism. | Mapping cellular signaling networks and identifying new drug targets. acs.org |

| Organic Synthesis | Development of new synthetic methods for prenylation; Total synthesis of complex natural products. | Advancing chemical synthesis and enabling access to rare, bioactive compounds. |

Structure

2D Structure

特性

CAS番号 |

29791-12-6 |

|---|---|

分子式 |

C5H9 |

分子量 |

69.12 g/mol |

InChI |

InChI=1S/C5H9/c1-4-5(2)3/h4H,1H2,2-3H3 |

InChIキー |

ICPOKTZORRQGLK-UHFFFAOYSA-N |

SMILES |

C[C](C)C=C |

正規SMILES |

C[C](C)C=C |

他のCAS番号 |

29791-12-6 |

同義語 |

prenyl |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways Involving 3 Methyl 2 Butenyl Precursors

The Mevalonate (B85504) (MVA) Pathway and Isoprenoid Precursors

The MVA pathway is a crucial metabolic route found in eukaryotes, archaea, and some bacteria. wikipedia.org It begins with acetyl-CoA and culminates in the production of IPP and DMAPP, the universal precursors for a vast array of over 30,000 biomolecules known as isoprenoids. wikipedia.orgnih.gov These include vital compounds such as cholesterol, steroid hormones, vitamin K, and coenzyme Q10. wikipedia.org In organisms like higher plants, the MVA pathway operates in the cytosol. wikipedia.orgoup.com

The synthesis of IPP and DMAPP via the MVA pathway is a multi-step enzymatic process. The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. A subsequent condensation reaction yields 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov The enzyme HMG-CoA reductase then reduces HMG-CoA to produce mevalonate (MVA). wikipedia.orgnih.gov This step is a major regulatory point in the pathway and is notably targeted by statin drugs. wikipedia.org

The subsequent "lower" mevalonate pathway converts MVA into the final products. In eukaryotes, this involves two sequential phosphorylation steps at the 5-OH position of mevalonate, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), to form mevalonate-5-diphosphate. wikipedia.orgnih.gov This intermediate is then subjected to an ATP-dependent decarboxylation by mevalonate-5-diphosphate decarboxylase, which yields isopentenyl diphosphate (B83284) (IPP). nih.govyoutube.com The final step to generate the reactive electrophile, DMAPP, is the isomerization of IPP, a reaction catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). nih.govwikipedia.org

The Methylerythritol Phosphate (B84403) (MEP) Pathway in Diverse Organisms

An alternative route for IPP and DMAPP biosynthesis is the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway. wikipedia.org This pathway is prevalent in most bacteria, some protozoa like malaria parasites, and in the plastids of higher plants. wikipedia.orgrsc.org While the end products (IPP and DMAPP) are identical to those of the MVA pathway, the enzymatic reactions and intermediates are entirely different. wikipedia.org In plants, the MEP pathway is responsible for producing precursors for essential isoprenoids like carotenoids, chlorophylls (B1240455), and certain hormones. nih.gov

The MEP pathway consists of seven enzymatic steps. rsc.org It begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govrsc.org DXP is then reductively isomerized by DXP reductoisomerase (DXR/IspC) to yield 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govnih.gov

Subsequent enzymatic reactions convert MEP into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.govnih.gov The penultimate step is catalyzed by the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS), also known as IspG. wikipedia.orgresearchgate.net This enzyme facilitates the conversion of MEcPP into (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP). nih.govwikipedia.orgresearchgate.net The final step of the pathway is the conversion of HMBPP into a mixture of IPP and DMAPP by HMB-PP reductase (HDR), also known as IspH or LytB. nih.govwikipedia.orgresearchgate.net

The expression of genes encoding MEP pathway enzymes is influenced by various developmental and environmental cues. For instance, in Arabidopsis, the transcript levels for all genes in the pathway increase upon exposure to light, which aligns with the high demand for photosynthetic pigments derived from this pathway during seedling development. oup.com In Pinus massoniana, most genes related to the MEP pathway showed higher expression in the needles. peerj.com The regulation of this pathway is crucial for coordinating the supply of isoprenoid precursors with the plant's physiological needs and metabolic demands. oup.com

Enzymology of Diphosphate Precursor Interconversion and Utilization

The interconversion between the two five-carbon isomers, IPP and DMAPP, is a critical step in isoprenoid biosynthesis. DMAPP serves as the initial electrophilic "starter" unit for the condensation reactions that build longer isoprenoid chains. oup.com

Isopentenyl Diphosphate Isomerase (IDI) is the enzyme that catalyzes the reversible isomerization of the relatively unreactive IPP to the highly reactive electrophile DMAPP. wikipedia.orgnih.gov This reaction is essential for providing the DMAPP required in the MVA pathway. oup.comnih.gov In contrast, the MEP pathway can produce both IPP and DMAPP directly from HMBPP, making IDI non-essential in some organisms that utilize this pathway. oup.comnih.gov

The catalytic mechanism of type I IDI, found in a wide range of organisms including yeast and humans, is understood to proceed through a protonation/deprotonation sequence. oup.comwikipedia.orgnih.gov The process involves the addition of a proton to the carbon-carbon double bond in IPP, which leads to the formation of a transient tertiary carbocation intermediate. wikipedia.orgnih.gov This is followed by the specific removal of a proton from the C2 position to establish the new double bond in DMAPP. wikipedia.org This isomerization is a rare example of protonation on an unactivated double bond in biology, highlighting the unique catalytic power of IDI. wikipedia.org The enzyme requires a divalent metal cation, such as Mg²⁺ or Mn²⁺, for its active conformation, which helps to stabilize the carbocation intermediate. wikipedia.orguniprot.org

Reduction of HMBPP by 4-hydroxy-3-methyl-2-butenyl diphosphate reductase (IspH/HDR)

The final step in the non-mevalonate (MEP) pathway is the conversion of (E)-4-hydroxy-3-methyl-2-enyl diphosphate (HMBPP) into a mixture of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govproteopedia.orguniprot.org This critical reductive dehydroxylation is catalyzed by the enzyme 4-hydroxy-3-methyl-2-butenyl diphosphate reductase, commonly known as IspH or HDR. nih.govwikipedia.org

IspH is an iron-sulfur protein that contains an oxygen-sensitive [4Fe-4S] cluster at its active site, which is essential for its catalytic activity. nih.govpatsnap.com The cluster is typically bound to three highly conserved cysteine residues, with the fourth unique iron atom involved in substrate binding and electron transfer. nih.gov The reaction involves the two-electron reduction of HMBPP to eliminate a hydroxyl group, forming the two isomeric five-carbon building blocks of all isoprenoids. mdpi.comdiva-portal.org While the exact product ratio can vary, IspH typically produces IPP and DMAPP in a ratio of approximately 4-6:1. mdpi.comnih.gov

The catalytic mechanism of IspH has been a subject of extensive research. One widely regarded theory is the Birch Reduction Theory. nih.gov In this proposed mechanism, the reaction initiates when the HMBPP substrate binds to the enzyme. An electron is transferred from the [4Fe-4S] cluster to HMBPP. nih.gov This is followed by protonation and the loss of a water molecule, which generates an allyl carbon free radical intermediate. nih.gov This intermediate then accepts a second electron and is subsequently protonated to yield the final products, IPP and DMAPP. nih.gov Another proposed mechanism suggests that the substrate's hydroxyl group first binds to the [4Fe-4S] cluster. Following electron transfer and dehydration, a series of allyl intermediate complexes are formed and ultimately protonated to release IPP and DMAPP. nih.govresearchgate.net The activity of IspH is crucial for organisms that rely on the MEP pathway, including many bacteria, algae, and plant plastids. proteopedia.org

Cross-Talk and Interconnectivity Between Isoprenoid Biosynthetic Pathways

In many organisms, particularly higher plants, the biosynthesis of isoprenoid precursors is compartmentalized. pnas.orgpnas.org The mevalonate (MVA) pathway operates in the cytosol and is primarily responsible for producing precursors for sterols, certain sesquiterpenes, and ubiquinone. pnas.org In contrast, the MEP pathway is located in the plastids and supplies the IPP and DMAPP for the synthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone. pnas.org

Despite this spatial separation, the MVA and MEP pathways are not entirely independent. A significant body of evidence points to a metabolic "cross-talk" between them, involving the transport of common intermediates across organellar membranes. researchgate.netbiorxiv.org The primary molecules exchanged are the five-carbon precursors IPP and DMAPP. biorxiv.org This interconnectivity means that precursors synthesized in the cytosol via the MVA pathway can be transported into the plastids to supplement the pool generated by the MEP pathway, and vice-versa. researchgate.net

Studies using specific inhibitors for each pathway have provided strong evidence for this cross-talk. For instance, inhibiting the MVA pathway with lovastatin (B1675250) in Arabidopsis thaliana seedlings led to an increased flux through the plastidial MEP pathway, resulting in higher levels of carotenoids and chlorophylls. pnas.org Conversely, inhibiting the MEP pathway with fosmidomycin (B1218577) resulted in a transient increase in sterol levels, which are derived from the MVA pathway. pnas.org This metabolic flexibility allows the cell to coordinate the production of various isoprenoids in different compartments and respond to changing metabolic demands. nih.govnih.gov The transport of IPP and DMAPP allows for communication and balancing of metabolic flux between the two pathways. biorxiv.org

Synthetic Methodologies Involving the 3 Methyl 2 Butenyl Group

Strategies for Direct Introduction of the 3-Methyl-2-butenyl Moiety

The direct installation of the this compound group onto various substrates is a fundamental aspect of its synthetic utility. Two primary approaches involve alkylation/prenylation reactions and the application of organometallic reagents.

Alkylation and prenylation reactions represent classical and contemporary methods for attaching the this compound group. These reactions typically involve the electrophilic or nucleophilic attack of a prenylating agent onto a suitable substrate.

Electrophilic Prenylation: Friedel-Crafts alkylation is a common method for introducing the this compound group onto aromatic systems, such as benzene (B151609), using prenyl halides (e.g., this compound chloride) in the presence of Lewis acid catalysts like aluminum chloride ontosight.aismolecule.com. Prenylation of phenols and other aromatic compounds can also be achieved using prenyl halides or alcohols under acidic or Lewis acidic conditions its.ac.idresearchgate.netontosight.aiaip.org. For instance, the prenylation of phenols with 2-methyl-but-3-ene-2-ol in the presence of Amberlyst 15 has been reported researchgate.net. Indoles can undergo direct prenylation, sometimes at the nitrogen (N-prenylation) or at various carbon positions (C-prenylation), utilizing reagents like 2-methyl-2-butene (B146552) under palladium-catalyzed conditions sci-hub.seacs.org. Enzymatic prenylation, employing prenyltransferases, is also a significant route, particularly in the biosynthesis and synthesis of natural products like prenylated stilbenoids nih.govgoogle.com.

Nucleophilic Prenylation: While less common for direct introduction of the prenyl cation equivalent, nucleophilic prenyl species can be generated and reacted with electrophiles. For example, direct alkylation of adenine (B156593) at the N3 position has been achieved to synthesize triacanthine researchgate.netacs.org.

Table 1: Common Alkylation/Prenylation Strategies for the this compound Group

| Reaction Type | Prenylating Agent | Substrate Class | Typical Conditions | Notes/Applications | Citation(s) |

| Friedel-Crafts Alkylation | This compound chloride | Aromatic hydrocarbons | Lewis acids (e.g., AlCl₃) | Introduction onto benzene ring ontosight.aismolecule.com | ontosight.aismolecule.com |

| Prenylation | Prenyl halides (e.g., prenyl chloride) | Phenols, aromatic systems | Acidic or Lewis acidic catalysts | Synthesis of prenylated phenols its.ac.idresearchgate.netontosight.aiaip.org | its.ac.idresearchgate.netontosight.aiaip.org |

| Prenylation | Prenyl alcohol (e.g., 2-methyl-but-3-ene-2-ol) | Phenols | Solid acid catalysts (e.g., Amberlyst 15) | Green synthesis of prenylated phenols researchgate.net | researchgate.net |

| C-H Functionalization | 2-methyl-2-butene | Indoles | Pd(II)-catalyzed, CH activation | N-tert-prenylation of indoles sci-hub.seacs.org | sci-hub.seacs.org |

| Enzymatic Prenylation | Dimethylallyl diphosphate (B83284) (DMAPP) | Resveratrol, Indoles | Prenyltransferases, in vitro/in vivo | Biosynthesis of natural products, regioselective prenylation nih.govgoogle.comresearchgate.net | nih.govgoogle.comresearchgate.net |

| Direct Alkylation | This compound halide | Adenine | Specific alkylation conditions | Synthesis of triacanthine researchgate.netacs.org | researchgate.netacs.org |

Organometallic reagents offer versatile pathways for introducing the this compound group, particularly through cross-coupling reactions and addition to carbonyls. Organotin compounds, notably tributyl(this compound)tin, are prominent in this regard.

Organotin Reagents: Tributyl(this compound)tin is a well-established reagent used in various palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of carbon-carbon bonds with vinyl, aryl, and other electrophilic partners sigmaaldrich.comorgsyn.orgsigmaaldrich.comgoogle.comgoogle.com. This reagent has been instrumental in the total synthesis of complex molecules, including natural products like tryprostatin B sigmaaldrich.comsigmaaldrich.com. It can also react with aldehydes to form chiral secondary alcohols sigmaaldrich.comsigmaaldrich.com and with quinones in the presence of Lewis acids orgsyn.org. Other organometallic reagents, including organosilanes and organogermanes, have also been utilized in related photochemical reactions researchgate.net.

Organoboron Reagents: Prenylboronic esters, synthesized via palladium-catalyzed borylation of prenyl acetates, can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, facilitating the introduction of prenyl substituents onto aromatic systems conicet.gov.ar.

Other Organometallics: While specific examples for the this compound group are less detailed in the provided search results, general methods involving organolithium and organomagnesium (Grignard) reagents for coupling reactions with electrophiles are known for introducing alkyl and alkenyl groups orgsyn.orgresearchgate.net.

Table 2: Organometallic Reagents for Introducing the this compound Group

| Organometallic Reagent | Typical Reaction Type | Substrate/Electrophile | Key Applications | Citation(s) |

| Tributyl(this compound)tin | Stille Coupling | Aryl/vinyl halides, triflates | Total synthesis of natural products (e.g., tryprostatin B) sigmaaldrich.comsigmaaldrich.com, C-C bond formation sigmaaldrich.comorgsyn.orggoogle.comgoogle.com | sigmaaldrich.comorgsyn.orgsigmaaldrich.comgoogle.comgoogle.com |

| Tributyl(this compound)tin | Reaction with aldehydes | Aldehydes | Formation of chiral secondary alcohols sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

| Tributyl(this compound)tin | Lewis acid-mediated addition | Quinones | Synthesis of prenylated quinones orgsyn.org | orgsyn.org |

| Prenylboronic esters | Suzuki-Miyaura Cross-Coupling | Aryl halides | Introduction of prenyl groups onto aromatic systems conicet.gov.ar | conicet.gov.ar |

| Trimethyl(this compound)silane/stannane | Photoinduced electron transfer | Dicyanobenzenes | Photosubstitution reactions researchgate.net | researchgate.net |

Synthesis of Complex Organic Molecules Incorporating this compound Units

The this compound group is a common feature in various classes of natural products and pharmacologically relevant compounds. Its incorporation is often achieved through the synthetic strategies outlined above, leading to diverse molecular scaffolds.

Purine (B94841) derivatives are vital in medicinal chemistry, particularly in antiviral and anticancer drug development. The this compound moiety is found in several biologically active purine analogs.

Synthesis of Prenylated Purines: Compounds like 3-(this compound)-3H-purin-6-amine (triacanthine) are synthesized via direct alkylation of adenine researchgate.netacs.org. N-(this compound)adenosine derivatives have been studied for their cytokinin activity umich.edu. These prenylated purines serve as valuable intermediates or target molecules in drug discovery efforts, with potential applications in treating cancer and viral infections a2bchem.com. Modifications of 6-(this compound)amino)purine have also been explored for cytokinin antagonism pnas.org.

Table 3: Purine Derivatives Synthesized with the this compound Group

| Purine Derivative Name/Class | Key Synthetic Method(s) | Biological Relevance/Application | Citation(s) |

| 3-(this compound)-3H-purin-6-amine (Triacanthine) | Direct alkylation of adenine | Intermediate for pharmaceuticals (cancer, viral infections) a2bchem.com, Cytokinin activity acs.orgumich.edu | researchgate.netacs.orga2bchem.com |

| N-(this compound)adenosine | Alkylation of adenosine | Model for natural analogs with cytokinin activity umich.edu | umich.edu |

| 6-(this compound)amino)purine derivatives | Heterocyclic modifications | Cytokinin antagonism pnas.org | pnas.org |

Indole (B1671886) alkaloids, many of which are prenylated, represent a significant class of natural products with diverse pharmacological activities. The this compound group is frequently found attached to the indole core.

Synthesis of Prenylated Indoles: The Fischer indole synthesis is a classical method employed for constructing indole rings, and it has been adapted for the synthesis of 6-(this compound)indole nih.gov. Palladium-catalyzed intramolecular oxidative coupling can also be used to form prenylated indole derivatives . Direct C-H functionalization and prenylation reactions, often employing prenylating agents like 2-methyl-2-butene under palladium catalysis, are effective for introducing the prenyl group onto the indole scaffold, including N-tert-prenylation sci-hub.seacs.org. Natural products such as 1H-Indole, 3,6-bis(this compound)- have been synthesized using these methods . Other prenylated indole alkaloids, like (E)-3-(3-hydroxymethyl-2-butenyl)-7-(this compound)-1H-indole, have been isolated from natural sources researchgate.net, and their synthesis is a target for organic chemists researchgate.net. Biosynthetic pathways involving indole prenyltransferases are also crucial for generating these compounds in nature researchgate.netfrontiersin.orgresearchgate.net.

Table 4: Indole Derivatives Synthesized with the this compound Group

| Indole Derivative Name/Class | Primary Synthetic Method(s) | Key Features/Applications | Citation(s) |

| 6-(this compound)indole | Fischer indole synthesis | Synthesis of naturally occurring 6-alkylindoles nih.gov | nih.gov |

| 1H-Indole, 3,6-bis(this compound)- | Fischer indole synthesis, Pd-catalyzed oxidative coupling | Bis-substituted indole derivative | |

| N-tert-prenylated indoles | Pd(II)-mediated C-H functionalization | Synthesis of natural products, efficient route sci-hub.seresearchgate.net | sci-hub.seresearchgate.net |

| Various C- and N-prenylated indoles | Bioinspired prenylation in aqueous acidic media, prenyltransferases | Access to natural products, regioselective prenylation acs.orgresearchgate.net | acs.orgresearchgate.net |

| (E)-3-(3-hydroxymethyl-2-butenyl)-7-(this compound)-1H-indole | Isolation from natural sources, synthetic strategies explored researchgate.net | Diprenylated indole alkaloid with potential bioactivity researchgate.net | researchgate.netresearchgate.net |

Chalcones are a class of naturally occurring compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of the this compound group often enhances these activities.

Synthesis of Prenylated Chalcones: The most common method for synthesizing chalcones, including prenylated variants, is the Claisen-Schmidt condensation reaction, typically performed under basic or acidic catalysis researchgate.netmdpi.comresearchgate.netbolivianchemistryjournal.orgnih.govresearchgate.netscielo.org.bo. This involves the condensation of substituted aromatic aldehydes with acetophenones. For prenylated chalcones, this often entails using prenylated acetophenone (B1666503) or benzaldehyde (B42025) precursors, which are themselves prepared via prenylation reactions mdpi.comresearchgate.netbolivianchemistryjournal.orgresearchgate.netredalyc.org. For example, 4'-hydroxy-3'-(this compound)chalcone has been synthesized by the microwave-assisted condensation of 4-hydroxy-3-(this compound)acetophenone with benzaldehyde bolivianchemistryjournal.orgresearchgate.netscielo.org.boredalyc.org. Microwave irradiation has emerged as a green and efficient method, significantly reducing reaction times and often improving yields compared to conventional heating bolivianchemistryjournal.orgnih.govresearchgate.netfrontiersin.org. Prenylation of chalcones or their precursors with prenyl chloride or similar agents is a key step in accessing these compounds mdpi.comresearchgate.net. Prenylated chalcones have shown increased anticancer activity compared to their non-prenylated counterparts mdpi.com.

Table 5: Synthesis of Prenylated Chalcones

| Chalcone (B49325) Derivative Class/Example | Primary Synthetic Method(s) | Key Reagents/Precursors | Advantages/Activities | Citation(s) |

| Prenylated Chalcones (general) | Claisen-Schmidt condensation | Aromatic aldehydes, acetophenones (often prenylated) | Access to diverse structures, enhanced biological activities mdpi.com | researchgate.netmdpi.comresearchgate.net |

| 4'-hydroxy-3'-(this compound)chalcone | Microwave-assisted Claisen-Schmidt condensation | 4-hydroxy-3-(this compound)acetophenone, benzaldehyde | Green chemistry, reduced reaction time (1-4 min vs. 12-48 h), good yields bolivianchemistryjournal.orgnih.govresearchgate.netscielo.org.bofrontiersin.org | bolivianchemistryjournal.orgnih.govresearchgate.netscielo.org.boredalyc.orgfrontiersin.org |

| Prenylated Chalcones (e.g., 5A-5P) | Microwave-assisted synthesis | 5-prenyloxy-2-hydroxyacetophenone, various benzaldehydes | High yield, rapid synthesis, evaluation for antifungal activity nih.govfrontiersin.org | nih.govfrontiersin.org |

| Prenylated Chalcones (e.g., 5e) | Claisen-Schmidt condensation of mono-/di-O-prenylated acetophenones with aldehydes | Mono- and di-O-prenylated acetophenones, aldehydes | Potent 5-LOX inhibition (IC₅₀ at 4 µM), anti-proliferative effects researchgate.net | researchgate.net |

Compound List:

this compound (Prenyl group)

Tributyl(this compound)tin

3-(this compound)-3H-purin-6-amine

N-(this compound)adenosine

3-(this compound)adenine (Triacanthine)

1H-Indole, 3,6-bis(this compound)-

6-(this compound)indole

(E)-3-(3-hydroxymethyl-2-butenyl)-7-(this compound)-1H-indole

4'-hydroxy-3'-(this compound)chalcone

Benzene, (this compound)-

Resveratrol

2,3-dimethoxy-5-methyl-6-(this compound)-1,4-benzoquinone

Tryprostatin B

Synthesis of Benzoquinone and Benzopyran Derivativesresearchgate.netukzn.ac.zatandfonline.comresearchgate.netresearchgate.nettandfonline.compsu.edulookchem.com

The synthesis of benzoquinone and benzopyran derivatives incorporating the this compound group often involves prenylation reactions. For instance, prenylation of 2,6-dimethoxy-1,4-benzoquinone (B191094) using organometallic reagents, such as lead bromide/aluminium powder or zinc/prenyl bromide, has been investigated. These methods can lead to mono- or di-prenylated products, and sometimes to cyclized benzopyran derivatives tandfonline.comtandfonline.com. Specifically, treatment with PbBr2/Al/C5H9Br yielded 2,2′-dimethyl-5,7-dimethoxybenzopyran-6-ol, while Zn/C5H9Br afforded mono- and diprenylated derivatives tandfonline.comtandfonline.com. Another approach involves the direct C-H functionalization of quinone scaffolds, as demonstrated in the one-step synthesis of 2-methyl-5-(this compound)-1,4-benzoquinone researchgate.net. Prenylation of phenols or related compounds can also lead to benzopyran structures. For example, the synthesis of 7-methoxy-3-(this compound)-2H-1-benzopyran-2-one (Osthole) typically involves the prenylation of 7-methoxy-2H-1-benzopyran-2-one with this compound bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF .

A summary of synthetic approaches for prenylated benzoquinones and benzopyrans is presented below:

| Target Compound Class | Key Prenylating Agent | Reaction Type/Catalyst | Product Example | Citation(s) |

| Benzoquinones | This compound bromide | Organometallic reagents (PbBr2/Al, Zn) | 2,6-Dimethoxy-3-(this compound)-1,4-benzoquinone | tandfonline.comtandfonline.com |

| Benzoquinones | This compound bromide | Direct C-H functionalization | 2-methyl-5-(this compound)-1,4-benzoquinone | researchgate.net |

| Benzopyrans (Coumarins) | This compound bromide | Base (K2CO3), Solvent (Acetone/DMF) | 7-methoxy-3-(this compound)-2H-1-benzopyran-2-one (Osthole) | |

| Benzopyrans (Chromones) | This compound bromide | PdCl2, CuCl2 catalyst | 1-(2,2-dimethyl-5-hydroxy-2H-1-benzopyran-6-yl)-ethanone | psu.edu |

Derivatization of Amino Acids (e.g., Tryptophan, Tyrosine)nih.govnih.govresearchgate.netnih.govmolaid.com

The this compound (prenyl) group is frequently incorporated into amino acids, particularly tryptophan and tyrosine, forming prenylated indole alkaloids and other bioactive molecules. These modifications are crucial in natural product biosynthesis and are mimicked in synthetic chemistry. Palladium-catalyzed asymmetric prenylation reactions have been developed for the synthesis of prenylated oxindoles, which can serve as precursors to prenylated indole alkaloids, including those derived from tryptophan nih.gov. These methods often involve the formation of a quaternary stereocenter and require careful control of regioselectivity nih.gov.

Enantioselective dearomative prenylation of indole derivatives, including tryptophan precursors, has been achieved using palladium catalysts with chiral phosphoramidite (B1245037) ligands researchgate.net. This approach allows for the synthesis of prenylated indoline (B122111) alkaloids with high enantioselectivity. Furthermore, enzymatic prenylation systems are also employed, with specific enzymes capable of transferring prenyl groups to tryptophan or tyrosine residues nih.govmolaid.com. For example, FgaPT2 has been shown to catalyze the prenylation of L-tryptophan, with studies exploring its substrate scope using various alkyl donors, including prenyl pyrophosphate nih.govmolaid.com.

A summary of amino acid derivatization methods involving the prenyl group:

| Amino Acid | Reaction Type/Catalyst | Product Type | Citation(s) |

| Tryptophan | Palladium-catalyzed asymmetric prenylation | Prenylated oxindoles, Indoline alkaloids | nih.govresearchgate.net |

| Tryptophan | Enzymatic prenylation (e.g., FgaPT2) | C4-prenylated tryptophan derivatives | nih.govmolaid.com |

| Tyrosine | Enzymatic prenylation (e.g., SirD) | O-prenylated tyrosine derivatives | nih.gov |

| Aldehydes | Chiral gamma-prenyl-1,5-diol with Lewis/Brønsted acid catalysis | α-regioselective and enantioselective prenylated alcohols (e.g., homoprenyl) | nih.gov |

Reactions of this compound Allylic Systemsresearchgate.netnih.govresearchgate.netresearchgate.net

The this compound moiety contains a reactive allylic system, characterized by a double bond and allylic carbons, which are susceptible to various transformations. Allylic oxidation is a key reaction that can introduce oxygen functionalities at the allylic position. For instance, selenium dioxide has been used for the regioselective allylic oxidation of prenyl groups, leading to allylic alcohols thieme-connect.com. Phenylselenenyl chloride (PhSeCl) mediation has also been developed for allylic oxidation, which can proceed via stanford.edunih.gov-sigmatropic rearrangement followed by oxidation and nih.gov-sigmatropic rearrangement to form 3-isopenten-2-ol units nih.gov.

Furthermore, the prenyl group's terminal alkene can participate in cross-metathesis reactions. This allows for the late-stage functionalization of prenylated molecules, enabling the introduction of various groups, including those leading to oxetanes or azetidines, with good functional group tolerance researchgate.net. The reactivity of the allylic system also makes it a substrate for radical chemistry, as seen in studies of prenol oxidation, where radicals can undergo reactions with oxygen and hydroperoxyl radicals, leading to complex reaction pathways researchgate.net.

Advanced Synthetic Techniques in this compound Chemistry

Microwave-Assisted Condensation Reactionsbolivianchemistryjournal.orgresearchgate.netsioc-journal.cnnih.govoatext.comacademie-sciences.fr

Microwave irradiation has emerged as a powerful tool to accelerate and improve various organic transformations involving the this compound group. Microwave-assisted condensation reactions, such as the Claisen-Schmidt condensation, have been employed for the synthesis of chalcones. For example, the condensation of 4-hydroxy-3-(this compound)acetophenone with benzaldehyde under microwave irradiation in an alkaline medium provides the corresponding chalcone in high yield and significantly reduced reaction time bolivianchemistryjournal.orgresearchgate.netresearchgate.net. This method is considered a "green" synthetic approach due to its efficiency and reduced waste.

Microwave irradiation has also been utilized for the synthesis of prenylated xanthones. The reaction of xanthone (B1684191) building blocks with prenyl bromide in an alkaline medium under microwave irradiation leads to oxyprenylated xanthones in increased yields and shorter reaction times compared to conventional heating researchgate.net. Additionally, microwave-promoted Claisen rearrangement of O-prenylated flavonoids is a key step in the synthesis of 8-C-prenylflavonoids sioc-journal.cn. Other microwave-assisted reactions include the Pechmann condensation for coumarin (B35378) synthesis and the synthesis of azlactones, demonstrating the broad applicability of this technique in incorporating or modifying prenyl moieties nih.govacademie-sciences.fr.

A representative example of a microwave-assisted condensation reaction:

| Reactants | Catalyst/Conditions | Product | Reaction Time (Microwave) | Yield | Citation(s) |

| 4-hydroxy-3-(this compound)acetophenone + Benzaldehyde | 10% NaOH(aq), EtOH, MW | 4'-hydroxy-3'-(this compound)chalcone | 10 min | 98.8% | bolivianchemistryjournal.orgresearchgate.net |

| Xanthone building blocks + Prenyl bromide | Alkaline medium, MW | Oxyprenylated xanthones | Shorter than conventional | High | researchgate.net |

| Phenols + Ethyl acetoacetate | FeF3 catalyst, solvent-free, MW | Coumarin derivatives | Short | Good | nih.gov |

Stereoselective Synthesis of this compound Compounds

Achieving stereocontrol in reactions involving the this compound group is crucial for synthesizing enantiomerically pure natural products and pharmaceuticals. Palladium-catalyzed asymmetric prenylation reactions have been instrumental in this regard. For instance, the asymmetric prenylation of oxindoles can yield products with high enantioselectivities, forming quaternary stereocenters stanford.edunih.gov. The choice of chiral ligands and reaction conditions is critical for controlling both regioselectivity (linear vs. branched prenylation) and enantioselectivity stanford.edunih.gov.

Other stereoselective methods include the use of chiral phosphoric acids, which catalyze the asymmetric prenylation of aldehydes using α,α-dimethyl allyl boronic esters, providing homoprenyl alcohols with excellent asymmetric induction researchgate.net. Chiral aluminum Lewis acids have been employed to achieve enantioselective para-Claisen rearrangements, leading to prenylated phenylpropanoids with controlled stereochemistry nih.gov. Furthermore, enantioselective dearomative prenylation of indole derivatives using palladium catalysts and chiral phosphoramidite ligands offers access to chiral prenylated indole alkaloids researchgate.net. Light-enabled deconjugative isomerization of activated alkenes containing aryl ketone antennae, catalyzed by chiral quinine (B1679958) or quinidine (B1679956) derivatives, provides an enantioselective route to chiral prenyl fragments acs.orgfigshare.com.

Key stereoselective strategies for incorporating the prenyl group:

| Reaction Type | Catalyst/Reagent | Stereocontrol Aspect | Target Molecules | Citation(s) |

| Asymmetric Prenylation of Oxindoles | Palladium catalysts with chiral ligands | High enantioselectivity, regiocontrol (linear/branched) | Prenylated oxindoles, Indole alkaloids | stanford.edunih.govresearchgate.net |

| Asymmetric Aldehyde Prenylation | Chiral phosphoric acids + α,α-dimethyl allyl boronic ester | Excellent asymmetric induction | Homoprenyl alcohols | researchgate.net |

| Enantioselective para-Claisen Rearrangement | Chiral aluminum Lewis acids | Enantioselective rearrangement | Prenylated phenylpropanoids | nih.gov |

| Deconjugative Isomerization of Alkenes | Chiral quinine/quinidine derivatives (photocatalysis) | High enantioselectivity (up to 99% ee) | Chiral prenyl fragments | acs.orgfigshare.com |

| Allylic Alkylation of Indole Derivatives | Palladium precursor + Chiral phosphoramidite ligand (allylphos) | Enantioselective dearomative prenylation | Prenylated indole derivatives | researchgate.net |

List of Compounds Mentioned:

this compound (Prenyl)

2H-1-Benzopyran-2-one, 7-methoxy-3-(this compound)- (Osthole)

Benzoquinone

Benzopyran

Tryptophan

Tyrosine

Oxindole

Indole alkaloids

Prenylated oxindoles

2-methyl-6-(this compound)benzo-1,4-quinone

2,6-Dimethoxy-1,4-benzoquinone

2,2′-dimethyl-5,7-dimethoxybenzopyran-6-ol

2-methyl-5-(this compound)-1,4-benzoquinone

7-methoxy-2H-1-benzopyran-2-one

1-(2,2-dimethyl-5-hydroxy-2H-1-benzopyran-6-yl)-ethanone

Prenylated indoline alkaloids

Prenyl pyrophosphate (PPP)

Geranyl pyrophosphate (GPP)

Farnesyl pyrophosphate (FPP)

Allylic alcohols

Allylic amines

Chalcones

Xanthones

Flavonoids

Coumarins

Azlactones

Homoprenyl alcohols

Prenylated phenylpropanoids

Isatin

Prenisatin (5-(this compound)-indole-2,3-dione)

7-prenylisatin

Theoretical and Computational Chemistry Studies of 3 Methyl 2 Butenyl Systems

Quantum Chemical Analysis and Electronic Structure Studies (e.g., DFT Calculations)

Quantum chemical analyses, particularly those utilizing Density Functional Theory (DFT), have provided deep insights into the electronic structure of systems containing the 3-methyl-2-butenyl moiety. These calculations help in understanding the distribution of electron density, the nature of chemical bonds, and the energetic stability of various configurations. For instance, studies on prenylated chalcones and acetophenones have employed DFT with various functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-311G(d,p), 6-31G*) to determine ground-state properties and electronic characteristics nih.govresearchgate.netresearchgate.netresearchgate.netnih.govrsc.org.

Key aspects investigated include the localization and delocalization of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electron transfer processes and chemical reactivity nih.govbanglajol.inforesearchgate.netmdpi.comnih.gov. The HOMO-LUMO gap, a measure of a molecule's stability and reactivity, has been calculated and analyzed, with studies suggesting that the inclusion of donor groups does not always improve this specific property nih.govresearchgate.net. Furthermore, DFT calculations are used to determine various quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity, which serve as descriptors for a molecule's chemical behavior researchgate.netbanglajol.info. Analyses of electron density and its topological properties, such as those obtained from Bader's Atoms in Molecules (AIM) theory, reveal characteristics of electronic delocalization and bonding within prenylated systems researchgate.net. The prenyl group's contribution to charge transfer processes has also been a focus, with some studies indicating that its interactions with solvents can involve electronic delocalization or electrostatic character, influencing molecular conformations scielo.br.

Conformational Analysis and Potential Energy Surfaces

Understanding the conformational landscape of molecules containing the this compound group is essential for predicting their behavior and interactions. Computational methods, including DFT and semi-empirical methods like AM1, are employed to map out potential energy surfaces (PES) and identify stable conformers researchgate.netscielo.br.

Computational Elucidation of Reaction Mechanisms

The this compound group plays a role in various chemical reactions, particularly those involving natural product biosynthesis and modification. Computational studies are vital for dissecting the intricate pathways and transition states of these reactions. DFT calculations are frequently used to elucidate reaction mechanisms, identify key intermediates, and determine activation energies.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry, particularly DFT, is a powerful tool for predicting and validating spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are crucial for confirming the structures of synthesized or isolated compounds and for understanding the relationship between molecular structure and spectral features.

Studies have utilized DFT with various functionals (e.g., B3LYP, TPSS, PBE1PBE, M06-2X) and basis sets (e.g., 6-311++G(d,p)) in conjunction with the Gauge-Independent Atomic Orbital (GIAO) formalism to calculate ¹H and ¹³C NMR chemical shifts for molecules containing the prenyl group researchgate.netnih.govscielo.org.bo. These calculated values are then compared with experimentally obtained NMR spectra. Good correlations between theoretical predictions and experimental data have been reported, validating the accuracy of the chosen computational methods and providing confidence in structural assignments researchgate.netnih.govscielo.org.bo. For example, TPSS and PBE1PBE functionals, along with B3LYP, have shown high accuracy in predicting NMR chemical shifts, often outperforming other DFT methods or Hartree-Fock calculations nih.gov. These studies highlight the utility of computational chemistry in complementing experimental spectroscopic analysis for prenylated compounds.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules and their interactions over time. While direct MD simulations specifically focusing on the isolated this compound group are less common in the search results, studies involving larger molecules containing this moiety, such as prenylated flavonoids and chalcones, have utilized MD to investigate their dynamic behavior and interactions.

Analytical Techniques for Characterization and Quantification of 3 Methyl 2 Butenyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H and 13C NMR, 2D NMR)

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For compounds containing the prenyl group, both 1D and 2D NMR experiments provide detailed information about the arrangement of atoms and their connectivity.

1H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of a prenyl group typically reveals distinct signals for its constituent protons. The two methyl groups attached to the double bond usually appear as singlets in the range of δ 1.6-1.7 ppm. The vinylic proton (=CH-) resonates in the δ 5.0-5.5 ppm region, while the methylene (B1212753) protons (-CH₂-) adjacent to the double bond typically appear around δ 4.5-4.7 ppm nih.gov. The exact chemical shifts can be influenced by the surrounding molecular structure and electronic environment acs.orgmdpi.com.

13C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. For the prenyl group, characteristic signals include those for the two methyl carbons, the quaternary vinylic carbon, the vinylic methine carbon, and the methylene carbon rsc.orgptfarm.plcore.ac.uk.

2D NMR Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the connectivity within prenyl-containing molecules nih.govresearchgate.netwikipedia.orgcore.ac.uknih.gov. COSY experiments reveal proton-proton couplings, HSQC correlates protons directly to their attached carbons, and HMBC establishes longer-range correlations (typically 2-3 bonds) between protons and carbons, which are essential for piecing together complex structures and confirming the position of the prenyl moiety nih.govnih.govresearchgate.netcore.ac.uk.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Mass spectrometry (MS) and its hyphenated technique, GC-MS, are powerful tools for identifying and quantifying compounds containing the 3-methyl-2-butenyl group, especially in complex mixtures.

Mass Spectrometry (MS): In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The fragmentation patterns observed in MS can provide structural clues. For prenyl-containing compounds, characteristic fragments may arise from the cleavage of the prenyl unit or loss of methyl groups nih.govresearchgate.netacs.orgnih.govscielo.org.mxslideshare.netuni-saarland.de. For instance, prenylated indole (B1671886) derivatives often show a loss of an isopentene group nih.gov. The identification of specific ion fragments can confirm the presence of the prenyl moiety nih.govscielo.org.mx.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile compounds chromatographically before they enter the mass spectrometer. This technique is widely used for the analysis of isoprenoids and other volatile organic compounds nih.govhhu.deearthdoc.orgmdpi.comsysydz.netcannactiva.com. GC-MS allows for the identification of individual components in a mixture based on their retention times and mass spectra, and it is also effective for quantification nih.govhhu.demdpi.comcannactiva.com. For example, GC-MS is employed to analyze emissions of volatile organic compounds from plants, including isoprenoids nih.govhhu.de.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within molecules.

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational modes of chemical bonds. For the prenyl group, characteristic absorption bands include the C=C stretching vibration, typically found around 1650-1680 cm⁻¹ rsc.orgdocbrown.infoajol.info, and the =C-H stretching vibration, usually observed between 3000-3100 cm⁻¹ rsc.org. C-H stretching vibrations from the methyl and methylene groups also appear in the 2850-2970 cm⁻¹ region rsc.org.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions, primarily π → π* transitions in unsaturated systems. Simple alkenes with isolated double bonds, like the one in the prenyl group, typically absorb in the far-UV region, often below 200 nm docbrown.infoquora.comupi.edudavuniversity.org. Conjugation with other double bonds or chromophores shifts the absorption maximum (λmax) to longer wavelengths docbrown.infoquora.comupi.edumatanginicollege.ac.in. For instance, but-2-ene absorbs around 179 nm, while conjugated systems like buta-1,3-diene absorb at longer wavelengths, around 217 nm docbrown.info.

Spectrophotometric Methods for Analytical Applications

Spectrophotometric methods, often utilizing UV-Vis absorption, can be adapted for the quantification of compounds containing the prenyl group, particularly when they are part of larger classes of compounds like terpenes.

Quantitative Analysis: Spectrophotometric methods can be employed for the quantitative determination of total terpenoids in plant extracts rsc.orglatamjpharm.org. For example, the vanillin (B372448) method, a colorimetric assay, has been widely used for terpene determination rsc.org. While chromatographic methods are preferred for individual component analysis, spectrophotometry offers a faster and more cost-effective approach for total quantification, especially when adapted for lower detection limits rsc.orglatamjpharm.org. These methods rely on the formation of a colored derivative upon reaction with a specific reagent, which can then be quantified by measuring its absorbance at a characteristic wavelength rsc.orglatamjpharm.orgnih.gov.

Biological and Ecological Significance of 3 Methyl 2 Butenyl Containing Compounds Non Human Focus

Roles in Plant Secondary Metabolism and Phytochemistry

The attachment of a 3-methyl-2-butenyl group, a process known as prenylation, is a key mechanism for the chemical diversification of plant secondary metabolites. researchgate.netnih.govkyoto-u.ac.jp This modification significantly enhances the structural complexity and biological activity of various classes of compounds, including flavonoids, coumarins, and other phenylpropanoids. researchgate.netnih.govkyoto-u.ac.jp Prenylated compounds in plants often function as phytoalexins, providing defense against pathogens and herbivores, or as antioxidants that protect against abiotic stresses. kyoto-u.ac.jpmdpi.com

Precursors to Terpenoids and Isoprenoids in Plants

The this compound moiety, in its activated pyrophosphate form, dimethylallyl pyrophosphate (DMAPP), and its isomer, isopentenyl pyrophosphate (IPP), are the universal precursors for the biosynthesis of all terpenoids and isoprenoids. nih.gov These two five-carbon units are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netnih.gov

The sequential condensation of IPP and DMAPP units gives rise to the vast array of terpenoid skeletons, from the C10 monoterpenes and C15 sesquiterpenes to the larger C30 triterpenes and C40 tetraterpenes (carotenoids). nih.gov This biosynthetic versatility underscores the central role of the this compound unit in generating the chemical diversity observed in plant secondary metabolism.

Microbial Production and Metabolism of this compound Derivatives

Microorganisms, including bacteria and yeast, are increasingly being engineered for the production of valuable isoprenoids derived from this compound precursors. nih.govresearchgate.netnih.gov These microbial systems offer a sustainable and scalable alternative to the extraction of these compounds from plants. nih.gov By leveraging the tools of synthetic biology, the native MVA or MEP pathways in microbes like Escherichia coli and Saccharomyces cerevisiae can be optimized and redirected to produce a wide range of isoprenoids. nih.govfrontiersin.orgmdpi.com

Examples of microbial production of isoprenoid compounds include the synthesis of carotenoids, such as lycopene (B16060) and β-carotene, and precursors for advanced biofuels like farnesene (B8742651) and bisabolene. nih.govfrontiersin.org The engineering strategies often involve the overexpression of key enzymes in the isoprenoid biosynthetic pathway and the introduction of heterologous genes to produce non-native compounds. nih.govmdpi.com

Inter-species Chemical Communication and Ecological Interactions

Compounds containing the this compound moiety are crucial mediators of chemical communication and ecological interactions between different species, particularly in insects.

Role as Pheromones and Attractants in Insects

Many insect pheromones are terpenoid in nature, built from this compound units. wikipedia.orgnih.gov These chemical signals are used for a variety of purposes, including attracting mates (sex pheromones), signaling alarm, and marking trails to food sources (recruitment pheromones). nih.govlsuagcenter.com For instance, the Nasanov pheromone, used by honeybees to orient returning foragers to the hive, is a mixture of terpenoids including geraniol (B1671447) and citral. wikipedia.org The structural diversity of these terpenoid pheromones allows for species-specific communication, which is vital for reproductive isolation and social organization. nih.gov The use of synthetic pheromones that mimic these natural compounds has become an important tool in integrated pest management for monitoring and controlling insect populations. wikipedia.orglsuagcenter.comresearchgate.net

Occurrence in Natural Products and Extracts from various organisms

The this compound group is a common structural feature in a multitude of natural products isolated from a wide range of organisms, including plants, fungi, and bacteria. The addition of this lipophilic moiety often enhances the biological activity of the parent molecule. researchgate.net

| Compound Class | Specific Compound Example | Source Organism | Organism Type |

|---|---|---|---|

| Prenylated Flavonoids | Xanthohumol | Humulus lupulus (Hops) | Plant |

| Prenylated Flavonoids | Artocarpin | Artocarpus heterophyllus (Jackfruit) | Plant |

| Prenylated Indole (B1671886) Alkaloids | Asterriquinone | Aspergillus sp. | Fungus |

| Prenylated Indole Alkaloids | Hapalindole A | Hapalosiphon sp. | Cyanobacterium |

| Meroterpenoids | Dimericbiscognienyne A | Biscogniauxia sp. | Fungus |

| Cytokinins | N6-(Δ2-isopentenyl)adenine | Gleditsia triacanthos | Plant |

| Prenylated Coumarins | Osthole | Cnidium monnieri | Plant |

Involvement in Non-Human Cellular Signaling Pathways

The attachment of this compound derived isoprenoid groups to proteins, a post-translational modification known as protein prenylation, is a fundamental process in eukaryotic cells that is critical for the regulation of various cellular signaling pathways. creative-proteomics.comtaylorandfrancis.comwikipedia.org This process involves the covalent attachment of either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, both of which are synthesized from this compound precursors, to cysteine residues near the C-terminus of target proteins. wikipedia.orgnih.gov

Prenylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes, which is often a prerequisite for their function. creative-proteomics.comtaylorandfrancis.com This modification is essential for the proper localization and activity of numerous signaling proteins, including small GTPases of the Ras, Rho, and Rab families. creative-proteomics.comnih.gov These proteins act as molecular switches in signal transduction pathways that regulate a wide range of cellular processes, such as cell growth, differentiation, and survival. creative-proteomics.comnih.gov The fundamental nature of protein prenylation makes it a conserved and critical mechanism in the cellular biology of a vast array of non-human organisms.

Future Directions and Emerging Research Areas

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of the 3-methyl-2-butenyl precursor, dimethylallyl diphosphate (B83284) (DMAPP), and its isomer, isopentenyl diphosphate (IPP), is foundational to all isoprenoid production. nih.govcreative-proteomics.com For decades, the mevalonate (B85504) (MVA) pathway was considered the sole route. nih.gov However, the discovery of the methylerythritol 4-phosphate (MEP) pathway in bacteria, algae, and plant plastids has revolutionized the field. creative-proteomics.comnih.govfrontiersin.org Future research is poised to uncover even more diversity in how nature produces this essential C5 unit.

Emerging research focuses on several key areas:

Alternative MVA Pathway Enzymes: While the MVA pathway is well-conserved in eukaryotes, variations exist. oup.com For instance, some archaea possess a modified MVA pathway that utilizes enzymes like isopentenyl phosphate (B84403) kinase (IPK) to phosphorylate isopentenyl phosphate into IPP, bypassing the later steps seen in the canonical pathway. nih.govoup.com The full biosynthetic pathway in many archaea remains incompletely understood, suggesting that novel enzymes await discovery. oup.comoup.com

New Pathways in Bacteria: The presence of MVA pathway genes, such as for the enzyme HMG-CoA reductase, within secondary metabolite gene clusters in some bacteria suggests that additional MVA-derived isoprenoid pathways may be discovered by screening for these conserved genes. nih.gov

Uncharacterized Enzymes: The final step of the MEP pathway, which converts (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) into IPP and DMAPP, is catalyzed by the enzyme IspH (also known as LytB). frontiersin.orgpnas.org Further elucidation of the mechanisms of enzymes like IspH and others in the MEP pathway is considered urgent for providing molecular information that could be used in drug design. pnas.org

Pathway Evolution: Phylogenetic studies are shedding light on the evolutionary history of these ancient pathways. nih.gov Research into the recently discovered Candidate Phyla Radiation (CPR) superphylum suggests the presence of a potential mevalonate pathway that may hold clues about the ancestral isoprenoid biosynthesis route. oup.comoup.com

These investigations into novel biosynthetic routes and enzymes not only deepen our fundamental understanding of biochemistry but also provide new enzymatic tools for metabolic engineering and synthetic biology applications. researchgate.netcam.ac.uk

| Pathway | Organisms | Key Precursors | Research Focus |

| Mevalonate (MVA) Pathway | Eukaryotes, Archaea, some Bacteria | Acetyl-CoA | Discovering variations in archaea, identifying new pathway genes in bacterial clusters. creative-proteomics.comnih.govoup.com |

| Methylerythritol Phosphate (MEP) Pathway | Most Bacteria, Algae, Plant Plastids | Pyruvate (B1213749), Glyceraldehyde 3-phosphate | Elucidating mechanisms of key enzymes like IspH for drug targeting. creative-proteomics.comnih.govfrontiersin.org |

| Emerging Pathways | Candidate Phyla Radiation (CPR) | To be fully determined | Investigating potential ancestral pathways and novel enzyme functions. oup.comoup.com |

Development of Greener and More Efficient Synthetic Routes

The chemical synthesis of molecules containing the this compound group is crucial for producing pharmaceuticals, agrochemicals, and fragrances. acs.orgresearchgate.net Traditional methods, however, often rely on harsh conditions, toxic solvents, and produce significant waste. chemistryjournals.net A major future direction is the development of greener and more efficient synthetic strategies.

Key areas of development include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and often improves product yields compared to conventional heating methods like refluxing. vulcanchem.comfrontiersin.org For example, the synthesis of certain chalcones can be reduced from hours to minutes with improved yields. frontiersin.orgnih.gov

Green Catalysis and Solvents: Research is increasingly focused on using environmentally benign catalysts, such as nanocatalysts and ionic liquids, to replace traditional ones. frontiersin.org The use of alternative solvents like water and ethanol (B145695) is also a key principle of green chemistry, reducing reliance on volatile and toxic organic solvents. chemistryjournals.net

Biocatalysis: Employing enzymes (biocatalysis) to perform specific chemical transformations offers high selectivity under mild conditions, minimizing byproducts. Prenyltransferases, for instance, can be used to enzymatically add a prenyl group to a target molecule. frontiersin.orgnumberanalytics.com

Novel Synthetic Pathways: Entirely new, more efficient synthetic routes are being designed. The "isoprenoid alcohol (IPA) pathway" is a synthetic, non-natural route designed to be more energy-efficient than the native MVA or MEP pathways. pnas.orgsjtu.edu.cn Other research focuses on optimizing specific reactions, such as C-prenylation, to make them more versatile and efficient for creating complex molecules. rsc.org For instance, methods have been developed to introduce a prenyl unit into sterically hindered positions on an indole (B1671886) ring, which was previously very difficult. libretexts.org

The table below compares conventional and emerging green synthetic methods for introducing the this compound group.

| Method | Conditions | Advantages | Disadvantages/Limitations |

| Conventional (e.g., Friedel-Crafts, Claisen-Schmidt) | Lewis acids, refluxing, long reaction times (hours) | Simplicity, scalability for some reactions. vulcanchem.comfrontiersin.org | Lower yields, byproduct formation, harsh conditions, use of toxic solvents. vulcanchem.comfrontiersin.org |

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 80°C, 1-10 min) | Rapid, energy-efficient, higher yields (>80% in some cases). vulcanchem.comfrontiersin.orgnih.gov | Scalability can be a challenge for industrial production. |

| Biocatalysis (e.g., Prenyltransferases) | Aqueous buffers, mild temperatures | High specificity, environmentally benign. frontiersin.orgnumberanalytics.com | Enzyme stability and cost, substrate scope can be limited. |

| Flow Chemistry | Continuous flow reactors | High efficiency, safety, and scalability. chemistryjournals.net | Requires specialized equipment and process optimization. |

Exploration of Undiscovered Biological Activities in Non-Human Systems

While the roles of isoprenoids in human biology are extensively studied, their functions in other organisms, particularly plants and microbes, represent a vast and underexplored frontier. ucsd.edu The this compound unit is a key component of molecules involved in a myriad of physiological and ecological processes. ucsd.eduoup.com

Future research is focused on uncovering these roles:

Plant Defense Mechanisms: Many isoprenoids in plants function as phytoalexins, which are antimicrobial compounds produced in response to pathogen attacks. creative-proteomics.com Others are volatile organic compounds (VOCs) that can repel herbivores or attract the predators of those herbivores, acting as an indirect defense. creative-proteomics.com The prenylation of phenolic compounds, for example, can enhance their antimicrobial activity. tandfonline.com Exploring the immense chemical diversity of these compounds in different plant species will likely reveal novel defense strategies.

Microbial Ecology and Metabolism: In microorganisms, isoprenoids are essential for processes like maintaining membrane fluidity, electron transport (e.g., quinones), and protein prenylation. nih.govresearchgate.net The discovery that the MEP pathway intermediate MEcPP acts as a stress signal in plants highlights that even the building blocks of these pathways can have undiscovered regulatory roles. csic.es Investigating the diverse isoprenoid profiles of uncultured microbes from various environments could uncover new metabolic capabilities and bioactive compounds.

Interspecies Signaling: Isoprenoids are crucial signaling molecules within and between organisms. Strigolactones, a class of isoprenoid-derived hormones, are exuded from plant roots and play a role in attracting symbiotic fungi, but also in triggering the germination of parasitic plant seeds. ucsd.edu The full extent of isoprenoid-based chemical communication in ecosystems, from soil microbiomes to plant-insect interactions, is still largely unknown.

The exploration of these biological activities not only expands our knowledge of ecology and evolution but also provides a rich source of new molecules for applications in agriculture and biotechnology. acs.org

| System | Role of this compound Compounds | Research Focus |

| Plants | Phytoalexins (antimicrobial), Volatile Organic Compounds (herbivore defense), Hormones (growth, symbiosis). creative-proteomics.comucsd.edu | Identifying new defensive compounds, understanding the regulation of VOC emission, deciphering signaling in plant-microbe interactions. |

| Microbes | Membrane components, electron carriers (quinones), protein prenylation, signaling molecules. nih.govresearchgate.net | Characterizing isoprenoids from uncultured microbes, discovering novel metabolic functions and bioactive products. |

| Ecosystems | Chemical communication (e.g., attracting pollinators, deterring predators), nutrient cycling. ucsd.eduoup.com | Mapping the "chemical language" of ecosystems, understanding the role of isoprenoids in community structure. |

Advanced Computational Design of this compound Scaffolds

The this compound group imparts specific properties, such as hydrophobicity, which can be critical for a molecule's biological activity. nih.gov Advanced computational methods are now enabling the de novo design of novel molecular scaffolds incorporating this unit for targeted applications.

Emerging computational approaches include:

Structure-Based Inhibitor Design: Molecular docking and modeling are used to design inhibitors for specific enzyme targets. tandfonline.com For example, by building computational models of enzymes in the MEP pathway, which is essential for many pathogens but absent in humans, researchers can screen for and design potent and specific inhibitors that could act as new antibiotics or antimalarial drugs. tandfonline.com

Scaffold Design for Novel Binders: Computational tools are used to design entirely new protein binders by placing functional groups on a stable protein scaffold. bakerlab.org This allows for the creation of molecules with high affinity and specificity for a desired target, with potential applications in diagnostics and therapeutics.

In Silico Screening and Prediction: Computational methods can screen vast virtual libraries of compounds to identify those with promising properties. elifesciences.org For instance, in silico studies can predict the binding affinity of volatile isoprenoids to plant proteins, helping to identify potential receptors and elucidate signaling pathways. elifesciences.org These methods can also be used to design intermediates for the synthesis of complex natural products or materials. lookchem.com

The synergy between computational design and experimental validation is accelerating the discovery of new functional molecules, moving beyond naturally occurring structures to create bespoke compounds with tailored activities. bakerlab.orgresearchgate.net

| Computational Technique | Application for this compound Scaffolds | Example |

| Molecular Docking | Designing enzyme inhibitors, predicting ligand-receptor interactions. tandfonline.com | Designing inhibitors for DXR, an enzyme in the MEP pathway, as potential antibacterial agents. tandfonline.com |

| De Novo Protein Design | Creating novel protein binders with specific functions. bakerlab.org | Engineering proteins that bind to a specific target by computationally placing key residues on a new scaffold. |

| In Silico Screening | Identifying lead compounds from virtual libraries, predicting biological activity. elifesciences.org | Screening for volatile isoprenoids that may bind to plant odorant-binding proteins. elifesciences.org |

| Retrobiosynthesis Tools | Discovering and evaluating novel biosynthetic pathways to target molecules. biorxiv.org | Using tools like BNICE.ch to systematically discover all possible pathways from central metabolites to a desired product. biorxiv.org |

Integration of Multi-Omics Data for Comprehensive Understanding of Metabolic Networks

The biosynthesis and modification of compounds containing the this compound group are part of complex, interconnected metabolic networks. chalmers.se Understanding how these networks are regulated requires a holistic approach. The integration of multiple "omics" datasets—transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites)—provides a powerful, system-level view. mdpi.com

Future research will heavily rely on multi-omics integration to:

Identify Regulatory Hubs and Bottlenecks: By combining transcriptomic and metabolomic data, researchers can identify which genes and enzymes are the key control points in a metabolic pathway. mdpi.comresearchgate.net For example, an integrated analysis in yeast identified HMG-CoA reductase as the best target gene to upregulate for increased isoprenoid synthesis. mdpi.com

Elucidate Complex Biological Processes: Multi-omics analysis can reveal the molecular mechanisms underlying complex traits, such as stress tolerance in plants or disease pathogenesis. oup.comnih.gov In roses, an integrated analysis of the transcriptome, proteome, and metabolome under salt stress highlighted the importance of the phenylpropanoid and isoprenoid metabolic pathways in conferring tolerance. oup.com

Guide Metabolic Engineering: A comprehensive understanding of a cell's metabolic state allows for more precise and effective metabolic engineering. nih.gov By identifying metabolic fluxes and potential burdens on the cell, researchers can better design strategies to rewire pathways for the high-level production of valuable isoprenoids, such as biofuels or pharmaceuticals. mdpi.comnih.gov

Discover Gene-Metabolite Relationships: Correlating gene expression patterns with metabolite levels can uncover previously unknown functions and relationships, helping to annotate the functions of uncharacterized genes and understand how genetic variations lead to different metabolic profiles. mdpi.comnih.govmednexus.org

This systems-level approach is transforming metabolic research from a linear view of pathways to a dynamic understanding of the entire cellular network, paving the way for more sophisticated biological design and engineering. researchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 3-methyl-2-butenyl derivatives, and how are reaction conditions optimized?

Methodological Answer:

this compound derivatives, such as alcohols (e.g., 3-methyl-2-buten-1-ol) or aldehydes (e.g., 3-methyl-2-butenal), are typically synthesized via acid-catalyzed elimination or oxidation reactions. For example, 3-methyl-2-buten-1-ol (CAS 556-82-1) can be prepared by hydration of prenyl chloride under controlled acidic conditions, with purification via fractional distillation (bp 140°C, density 0.84 g/cm³) . Optimization involves adjusting catalyst concentration (e.g., H₂SO₄) and temperature to minimize side products like dienes. For aldehydes, selective oxidation of allylic alcohols using pyridinium chlorochromate (PCC) under anhydrous conditions is effective .

Basic: How can researchers ensure purity and structural fidelity of this compound compounds during isolation?

Methodological Answer:

Purification often involves distillation (for liquids) or recrystallization (for solids), guided by physical properties. For instance, 3-methyl-2-buten-1-ol has a boiling point of 140°C and a density of 0.84 g/cm³, enabling separation via fractional distillation . Analytical techniques like gas chromatography (GC) coupled with mass spectrometry (MS) are critical for purity assessment. For example, 3-methyl-2-butenal (CAS 107-86-8) is identified by its retention time (RT: 2.97) and mass spectral fragmentation patterns (m/z 84) .

Basic: What spectroscopic methods are most reliable for characterizing this compound-containing compounds?

Methodological Answer:

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are primary tools. In NMR, the allylic protons in this compound groups resonate between δ 5.1–5.5 ppm (¹H) and δ 115–125 ppm (¹³C). IR spectroscopy identifies carbonyl stretches (e.g., 1720 cm⁻¹ for esters like this compound benzoate) . For complex mixtures, GC-MS provides structural confirmation via fragmentation patterns, as demonstrated for 3-methyl-2-butenal in essential oils .

Advanced: How can this compound groups be incorporated into bioactive molecules, and what are key mechanistic considerations?

Methodological Answer:

The this compound moiety is introduced via nucleophilic substitution or esterification. For example, in coumarin derivatives (e.g., 4-(4-methoxyphenyl)-8-methyl-7-[(this compound)oxy]-2H-chromen-2-one), the group is attached via Williamson ether synthesis under basic conditions . Mechanistic studies using density functional theory (DFT) can predict regioselectivity in electrophilic additions. Reaction monitoring via in situ NMR helps track intermediates .

Advanced: What advanced techniques resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: